4-(4-Chloropyridin-2-yl)morpholine is a chemical compound notable for its structural characteristics, featuring a morpholine ring linked to a chlorinated pyridine. The compound is represented by the molecular formula and has a molecular weight of approximately 198.65 g/mol. It is identified by the CAS number 1086376-26-2 and is classified as a heterocyclic organic compound due to the presence of both nitrogen and oxygen in its structure. This compound has garnered interest in various scientific fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The synthesis of 4-(4-Chloropyridin-2-yl)morpholine typically involves a nucleophilic substitution reaction where morpholine acts as a nucleophile attacking the electrophilic carbon atom attached to the chlorine in 4-chloropyridine. A common synthetic route includes:
The molecular structure of 4-(4-Chloropyridin-2-yl)morpholine can be described as follows:
InChI=1S/C9H11ClN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
NEERRKPKVXOJPT-UHFFFAOYSA-N
This structural data indicates the compound's unique arrangement of atoms, which influences its chemical behavior and interactions .
4-(4-Chloropyridin-2-yl)morpholine can participate in several chemical reactions:
The mechanism of action for 4-(4-Chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets within biological systems. The chlorinated pyridine ring can engage in hydrogen bonding and π-π interactions, while the morpholine ring enhances solubility and bioavailability. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects such as antimicrobial or anticancer activities .
Some relevant chemical properties include:
These properties are crucial for understanding how the compound behaves under different experimental conditions .
4-(4-Chloropyridin-2-yl)morpholine has diverse applications across several scientific fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5